

# Application Notes and Protocols for Purified 11-trans-Leukotriene C4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 11-trans-Leukotriene C4

Cat. No.: B162672

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These application notes provide an overview of **11-trans-Leukotriene C4**, its commercial availability, and detailed protocols for its use in common experimental assays.

## Introduction to 11-trans-Leukotriene C4

**11-trans-Leukotriene C4** (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), characterized by a trans configuration at the C-11 double bond.[1] LTC4 is a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) family, which also includes Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[2] These molecules are significant in the pathophysiology of asthma and other allergic hypersensitivity reactions, where they induce bronchoconstriction and increase vascular permeability.[3]

11-trans-LTC4 is formed through the temperature-dependent isomerization of LTC4 during storage and is also produced in smaller quantities relative to LTC4 by certain cells, such as human mast cells (HMC-1 line) and equine eosinophils.[1] Notably, it is not typically produced in human neutrophils or RBL-1 cells.[1] Research indicates that 11-trans-LTC4 is nearly equipotent with LTC4 in its biological activity, including the contraction of guinea pig ileum and lung parenchyma.[1] This functional similarity is supported by radioligand binding assays, which show comparable binding affinities of LTC4 and 11-trans-LTC4 to cysteinyl leukotriene receptors.[1] Specifically, the pKi values for LTC4 and 11-trans-LTC4 have been determined to be 6.42 and 6.58, respectively, using a guinea pig ileum receptor preparation.[1]

## Commercial Suppliers of Purified **11-trans-Leukotriene C4**

Several commercial suppliers offer purified **11-trans-Leukotriene C4**, typically as a solution in ethanol. The quality and formulation may vary, so it is essential to consult the supplier's documentation for specific details.

Supplier	Product Name	CAS Number	Purity	Formulation	Available Sizes
Cayman Chemical	11-trans Leukotriene C4	74841-69-3	≥97%	A solution in ethanol	25 µg, 50 µg, 100 µg
Bertin Bioreagent	11-trans Leukotriene C4	74841-69-3	≥97%	A solution in ethanol	25 µg, 50 µg, 100 µg
Cambridge Bioscience	11-trans Leukotriene C4	74841-69-3	≥97%	A solution in ethanol	50 µg

## Quantitative Data Summary

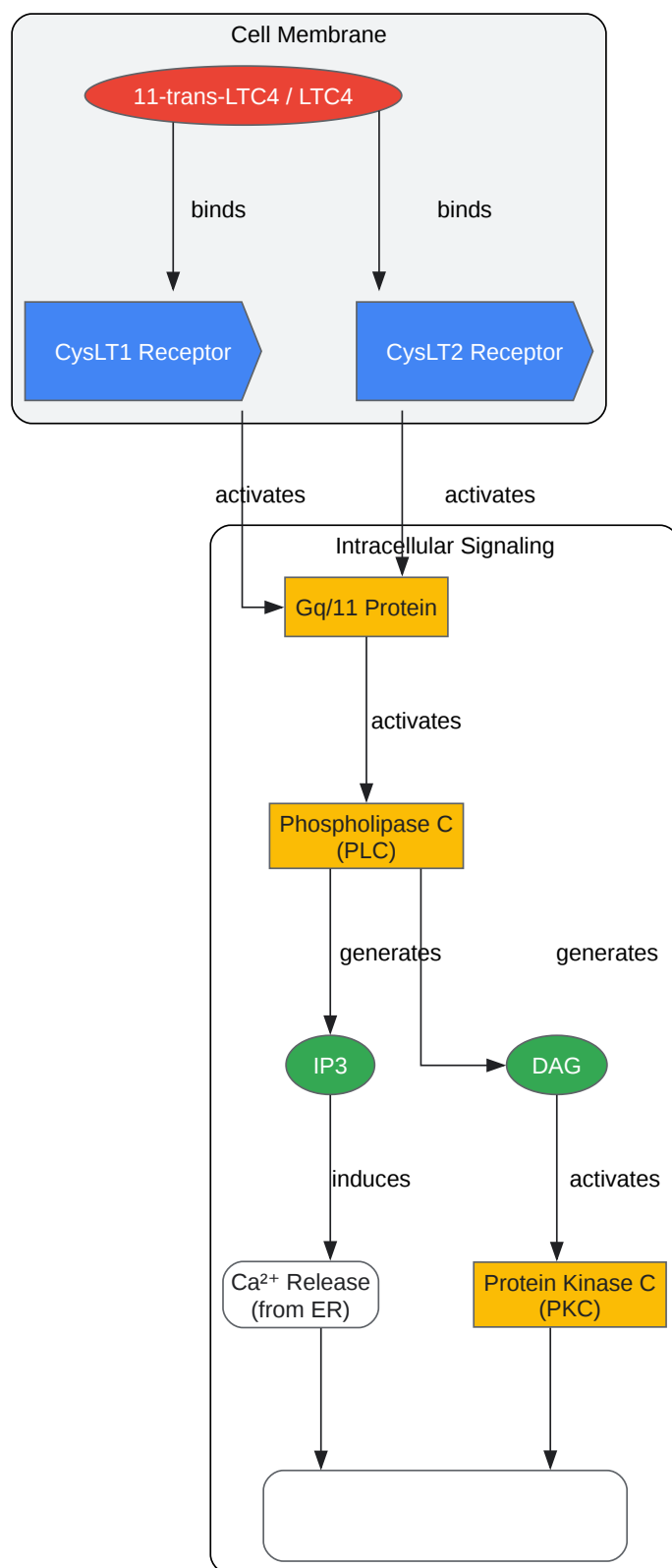
This table summarizes key quantitative data for **11-trans-Leukotriene C4**.

Parameter	Value	Source
Molecular Formula	C <sub>30</sub> H <sub>47</sub> N <sub>3</sub> O <sub>9</sub> S	Cayman Chemical[1], Cambridge Bioscience[4]
Molecular Weight	625.8 g/mol	Cayman Chemical[1], Cambridge Bioscience[4]
Purity	≥97%	Cayman Chemical[1], Cambridge Bioscience[4]
UV Maximum (λmax)	280 nm in ethanol	Cayman Chemical[1]
Storage Temperature	-20°C	Cayman Chemical[1]
Stability	≥ 1 year at -20°C	Cayman Chemical[1]
Solubility (Ethanol)	≥50 mg/mL	Cayman Chemical[1]
Solubility (DMSO)	≥50 mg/mL	Cayman Chemical[1]
Solubility (PBS, pH 7.2)	~0.1 mg/mL	Cayman Chemical[1]
Receptor Binding Affinity (pKi)	6.58 (guinea pig ileum CysLT receptor)	Cayman Chemical[1]

## Signaling Pathway and Experimental Workflows

### Cysteinyl Leukotriene Signaling Pathway

11-trans-LTC<sub>4</sub>, as an isomer of LTC<sub>4</sub>, is expected to act through the same signaling pathway. CysLTs exert their effects by binding to G-protein coupled receptors, primarily CysLT<sub>1</sub>R and CysLT<sub>2</sub>R.[5] This binding initiates a downstream signaling cascade leading to physiological responses such as smooth muscle contraction and inflammation.

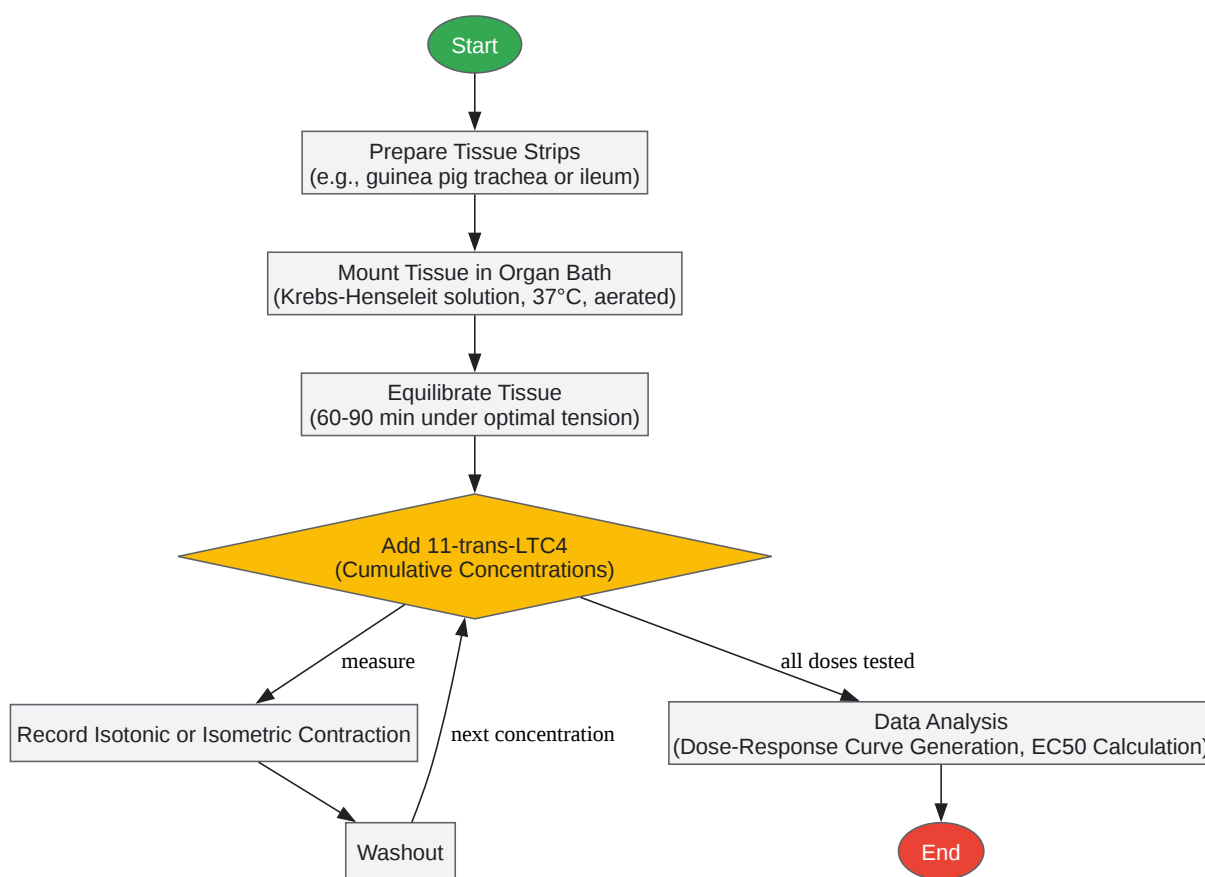


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Caption: Cysteinyl Leukotriene signaling pathway initiated by ligand binding.

## Experimental Workflow: Smooth Muscle Contraction Assay

The following diagram illustrates a typical workflow for assessing the contractile effect of 11-trans-LTC<sub>4</sub> on smooth muscle tissue strips.



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Caption: Workflow for a smooth muscle contraction assay.

## Experimental Protocols

### Protocol 1: In Vitro Smooth Muscle Contraction Assay

This protocol is adapted from standard methods for assessing the contractility of LTC4 and is suitable for 11-trans-LTC4 given its equipotent activity.<sup>[1][6]</sup>

Objective: To determine the dose-dependent contractile response of smooth muscle tissue to purified **11-trans-Leukotriene C4**.

Materials:

- Purified **11-trans-Leukotriene C4** (from a commercial supplier)
- Ethanol (for stock solution)
- Krebs-Henseleit Buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl<sub>2</sub>, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 1.2 mM MgSO<sub>4</sub>, 25 mM NaHCO<sub>3</sub>, 11.7 mM Glucose)
- Isolated smooth muscle tissue (e.g., guinea pig tracheal rings or ileum strips)
- Organ bath system with force/displacement transducer
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Data acquisition system

Procedure:

- Preparation of 11-trans-LTC4 Stock Solution:
  - Dissolve the purified 11-trans-LTC4 in ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).
  - Store the stock solution at -20°C or as recommended by the supplier.

- On the day of the experiment, perform serial dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations. Note: Minimize the final ethanol concentration in the organ bath to <0.1% to avoid solvent effects.
- Tissue Preparation and Mounting:
  - Isolate smooth muscle tissue (e.g., guinea pig trachea) and cut into rings or strips of appropriate size.[\[7\]](#)
  - Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer, continuously aerated with carbogen gas and maintained at 37°C.[\[7\]](#)
  - Connect the tissue to a force transducer to record isometric contractions.
- Equilibration:
  - Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension.
  - During equilibration, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.
- Assessing Contractile Response:
  - After equilibration, induce a reference contraction with a known agonist (e.g., carbachol or histamine) to ensure tissue viability.[\[6\]](#)
  - Wash the tissue and allow it to return to baseline tension.
  - Add 11-trans-LTC<sub>4</sub> to the organ bath in a cumulative, dose-dependent manner (e.g., from 10<sup>-10</sup> M to 10<sup>-6</sup> M).
  - Allow the contraction to reach a stable plateau at each concentration before adding the next dose.
  - Record the contractile force at each concentration.
- Data Analysis:

- Express the contraction at each 11-trans-LTC4 concentration as a percentage of the maximum reference contraction.
- Plot the concentration of 11-trans-LTC4 against the percentage of maximal contraction.
- Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> (the concentration that produces 50% of the maximal response).

## Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general competitive ELISA for the quantification of leukotrienes. While specific kits for 11-trans-LTC4 are not commonly available, some LTC4 ELISA kits may exhibit cross-reactivity. It is critical to validate the assay or consult the manufacturer's data sheet regarding cross-reactivity with 11-trans-LTC4.[8][9] Some suppliers note that no significant cross-reactivity is observed with "analogues," but specific data for the 11-trans isomer is often not provided.[8]

**Objective:** To quantify the concentration of **11-trans-Leukotriene C4** in biological samples (e.g., cell culture supernatants).

**Principle:** This assay is based on the competition between unlabeled leukotriene in the sample and a fixed amount of enzyme-conjugated leukotriene (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of leukotriene in the sample.[10]

**Materials:**

- Leukotriene C4 ELISA Kit (select a kit and verify potential cross-reactivity)
- Purified **11-trans-Leukotriene C4** (for standard curve)
- Biological samples (e.g., cell culture supernatants)
- Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm).[2]



- Adjustable pipettes and tips

#### Procedure:

- Reagent Preparation:
  - Prepare all reagents, buffers, and standards as described in the ELISA kit manual.
  - If using purified 11-trans-LTC<sub>4</sub> as the standard, prepare a standard curve by performing serial dilutions in the assay buffer to cover the expected range of the assay (e.g., from 10 pg/mL to 5000 pg/mL).[\[9\]](#)
- Sample Preparation:
  - Centrifuge samples (e.g., cell culture media) to remove any particulate matter.
  - If necessary, dilute samples in the provided assay buffer to ensure the concentration falls within the range of the standard curve.[\[10\]](#)
- Assay Performance (refer to specific kit manual for volumes and incubation times):
  - Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
  - Add the enzyme-conjugated leukotriene (tracer) to each well.
  - Add the specific antibody to each well.
  - Incubate the plate (e.g., for 18 hours at 4°C).[\[9\]](#)
  - Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
  - Add the substrate solution to each well and incubate (e.g., 90-120 minutes) to allow for color development.[\[9\]](#)
  - Stop the reaction by adding the stop solution. The color will typically change from blue to yellow.

- Data Acquisition and Analysis:
  - Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 412 nm).
  - Subtract the average absorbance of the blank wells from the absorbance of all other wells.
  - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  - Determine the concentration of **11-trans-Leukotriene C4** in the samples by interpolating their absorbance values from the standard curve.
  - Multiply the calculated concentration by any dilution factor used during sample preparation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Purified 11-trans-Leukotriene C4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162672#commercial-suppliers-of-purified-11-trans-leukotriene-c4]

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